アザセトロン塩酸塩

概要

説明

アザセトロンは、主に制吐薬として使用される化学化合物であり、吐き気と嘔吐を予防するのに役立ちます。これは、嘔吐反射に関与する5-ヒドロキシトリプタミン3(5-HT3)受容体の選択的アンタゴニストとして機能します。 アザセトロンは、シスプラチン化学療法などの癌化学療法によって誘発される吐き気と嘔吐の管理に特に効果的です .

科学的研究の応用

Azasetron has a wide range of scientific research applications:

Chemistry: Azasetron is used in studies related to receptor antagonism and the development of antiemetic drugs.

Biology: It is used to understand the role of 5-HT3 receptors in various biological processes.

Medicine: Azasetron is extensively studied for its effectiveness in preventing chemotherapy-induced nausea and vomiting. .

Industry: Azasetron is used in the pharmaceutical industry for the production of antiemetic medications.

作用機序

アザセトロンは、5-HT3受容体に選択的かつ競合的に結合することにより、その効果を発揮します。これにより、セロトニンの結合部位がブロックされます。 この5-HT3受容体の阻害は、嘔吐反射の活性化を防ぎ、アザセトロンは吐き気と嘔吐の管理に効果的です .

類似の化合物との比較

アザセトロンは、その特定の化学構造と高い選択性により、他の5-HT3受容体拮抗薬とは異なります。類似の化合物には以下が含まれます。

オンダンセトロン: 吐き気と嘔吐を予防するために使用される別の5-HT3受容体拮抗薬。

グラニセトロン: アザセトロンと同様に、化学療法誘発性吐き気と嘔吐の管理に使用されます。

ドラスセトロン: 同様の用途を持つ5-HT3受容体拮抗薬でもあります.

アザセトロンは、その高い選択性と吐き気と嘔吐を予防する効果により、医学および製薬研究において貴重な化合物となっています .

生化学分析

Biochemical Properties

Azasetron hydrochloride interacts with the 5-HT3 receptors, which are proteins located in the central and peripheral nervous system . The nature of this interaction is antagonistic, meaning that Azasetron hydrochloride binds to these receptors and inhibits their function .

Cellular Effects

The primary cellular effect of Azasetron hydrochloride is the prevention of nausea and vomiting, which are common side effects of cancer chemotherapy . By inhibiting the function of 5-HT3 receptors, Azasetron hydrochloride can reduce the signaling pathways that lead to these side effects

Molecular Mechanism

Azasetron hydrochloride exerts its effects at the molecular level by binding to 5-HT3 receptors and inhibiting their function . This binding interaction prevents the activation of these receptors, leading to a decrease in the signaling pathways that cause nausea and vomiting .

Temporal Effects in Laboratory Settings

It is known that Azasetron hydrochloride is given in a usual dose of 10 mg once daily , suggesting that its effects likely last for a significant portion of the day

Metabolic Pathways

It is known that Azasetron hydrochloride acts on 5-HT3 receptors

準備方法

合成経路と反応条件

アザセトロン塩酸塩は、一連の化学反応によって合成できます。一方法は、カップリング剤の存在下で、6-クロロ-4-メチル-3-オキソ-1,4-ベンゾキサジン-8-カルボン酸と1-アザビシクロ[2.2.2]オクタンを反応させることを含みます。 得られた生成物は、その後精製され、塩酸塩に変換されます .

工業生産方法

工業的な設定では、アザセトロン塩酸塩は、比例タンクに注射水を添加し、続いて特定の量で塩化ナトリウム、乳酸、L-アルギニン、およびアザセトロン塩酸塩を添加することによって調製されます。混合物を溶解するために撹拌し、pHを3.8〜4.2に調整し、温度を50〜60℃に維持します。 溶液は、活性炭を用いて熱保存吸着を行い、続いて脱炭素化、濾過、室温まで冷却、精密濾過、窒素充填、充填を行います .

化学反応の分析

アザセトロンは、次のものを含むさまざまな化学反応を起こします。

酸化: アザセトロンは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、アザセトロンをその還元型に変換することができます。

置換: アザセトロンは、特定の官能基が他の基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

アザセトロンは、幅広い科学研究用途を持っています。

類似化合物との比較

Azasetron is unique compared to other 5-HT3 receptor antagonists due to its specific chemical structure and high selectivity. Similar compounds include:

Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Granisetron: Similar to azasetron, it is used to manage chemotherapy-induced nausea and vomiting.

Dolasetron: Also a 5-HT3 receptor antagonist with similar applications.

Azasetron stands out due to its high selectivity and effectiveness in preventing nausea and vomiting, making it a valuable compound in medical and pharmaceutical research .

特性

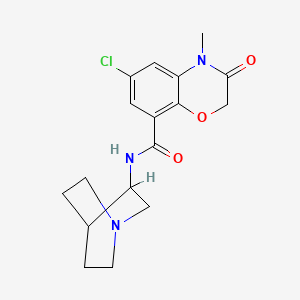

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azasetron Hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. [] Antineoplastic drugs can stimulate the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, sending signals to the area postrema and the vomiting center in the brain, ultimately leading to nausea and vomiting. [] By competitively blocking serotonin at these receptors, Azasetron Hydrochloride effectively disrupts this pathway, preventing nausea and vomiting.

A: The molecular formula of Azasetron Hydrochloride is C19H24ClN3O3, and its molecular weight is 377.87 g/mol. []

A: Yes, the structure of Azasetron Hydrochloride has been confirmed using spectroscopic techniques such as IR, 1HNMR, and mass spectrometry (MS). []

ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not delve into computational chemistry or modeling aspects of Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not offer specific insights into how modifications to the structure of Azasetron Hydrochloride affect its activity, potency, or selectivity.

A: Yes, Azasetron Hydrochloride is available in various formulations, including injections and suppositories. [, , ] One study investigated a rectal suppository formulation, finding that it led to faster and greater absorption compared to oral administration in rabbits. [] Another study explored a glucose injection formulation containing 0.1g Azasetron Hydrochloride, 40-50g glucose, and 0-20mg sodium hydrogen sulfite per 1000ml. []

ANone: This section is not applicable as the provided research papers do not discuss SHE regulations related to Azasetron Hydrochloride.

A: Azasetron Hydrochloride is absorbed primarily from the small intestine. [] Following oral administration, it achieves peak plasma concentrations within 0.6 hours. [] It is rapidly distributed to various tissues, with high concentrations observed in the gut, urinary bladder, liver, pituitary gland, kidney, submaxillary gland, pancreas, and lungs. []

A: The terminal half-life (t1/2) of Azasetron Hydrochloride ranges from 6.7 to 8.0 hours after oral administration of 0.4, 2, and 10 mg/kg doses in rats. [] No significant dose-related differences in half-life were observed. []

A: Azasetron Hydrochloride is extensively metabolized in the liver. [] The primary metabolic pathways involve N-oxidation of the azabicyclooctane ring, N-demethylation, and hydroxylation of the benzene ring. [] Excretion occurs primarily through urine and bile, with biliary excretion subject to enterohepatic circulation. [] Approximately 96% of the administered dose is excreted within 48 hours. []

A: Yes, studies have revealed species and sex differences in Azasetron Hydrochloride metabolism. Dog liver microsomes exhibited a higher rate of N-oxidation of the azabicyclooctane ring compared to rat liver microsomes. [] Additionally, male rats showed higher N-demethylation activity compared to female rats, potentially explaining sex differences in excretion patterns. []

A: Research suggests that Azasetron Hydrochloride displays non-linear pharmacokinetic behavior, primarily attributed to the saturation of its metabolic capacity in the liver. []

A: Azasetron Hydrochloride displays high affinity for 5-HT3 receptors, particularly in the gastrointestinal tract. [] It competitively inhibits the binding of serotonin to these receptors, preventing the activation of downstream signaling pathways involved in nausea and vomiting. [, ]

A: Azasetron Hydrochloride has demonstrated significant efficacy in preventing CINV in both clinical trials and retrospective studies. [, , , , , , , ] Studies have shown high response rates in reducing both acute and delayed nausea and vomiting associated with various chemotherapy regimens, including cisplatin-based regimens. [, , , , , , , ]

A: Clinical trials and retrospective studies have compared Azasetron Hydrochloride to other antiemetics, such as Ondansetron, Granisetron, and Metoclopramide. [, , , , ] Results indicate comparable or even superior efficacy in preventing CINV with a potentially more favorable side effect profile. [, , , , ]

ANone: This section is not applicable as the provided research papers do not discuss any known resistance mechanisms or cross-resistance related to Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not focus on specific drug delivery or targeting strategies for Azasetron Hydrochloride.

ANone: This section is not applicable as the provided research papers do not discuss any biomarkers or diagnostic tools related to Azasetron Hydrochloride efficacy or treatment monitoring.

A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying Azasetron Hydrochloride in various matrices, including pharmaceutical formulations, plasma, and urine. [, , , , , ]

A: Yes, besides HPLC, researchers have explored other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis coupled with Electrochemical Luminescence (CE-ECL). [, ] These techniques offer increased sensitivity and selectivity, particularly valuable for pharmacokinetic studies. [, ]

A: GC, specifically headspace GC, is a valuable tool for determining volatile organic impurities in Azasetron Hydrochloride during its synthesis. [] This method helps ensure the purity and safety of the final drug product. []

ANone: This section is not applicable as the provided research papers do not include information regarding the environmental impact or degradation of Azasetron Hydrochloride.

A: Analytical methods used for quantifying Azasetron Hydrochloride undergo rigorous validation to ensure accuracy, precision, and specificity. [, , , , , , , , ] Validation parameters typically include linearity, range, accuracy, precision, sensitivity, specificity, and robustness. [, , , , , , , , ] These validation procedures ensure the reliability and reproducibility of analytical data.

ANone: These sections are not covered in the provided research papers as they primarily focus on the pharmacological properties, analytical methods, and clinical efficacy of Azasetron Hydrochloride.

A: Yes, several other 5-HT3 receptor antagonists, such as Ondansetron, Granisetron, Tropisetron, and Ramosetron, are available for managing CINV. [, ] The choice of antiemetic often depends on the specific chemotherapy regimen, patient factors, and cost considerations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。